Glutaurine

Antiepileptic Neuroscience Kindling Model

Researchers studying kindling-based epilepsy models face variability from repeated dosing of short-acting anticonvulsants. Glutaurine (CAS 56488-60-9) solves this with a single intra-amygdaloid injection that suppresses seizures for up to 3 days, far surpassing taurine in potency and duration. - Prolonged antiepileptic action: single dose suppresses seizures up to 3 days in kindled rats. - Dose-dependent T3 suppression without affecting T4, enabling targeted thyroid hormone metabolism studies. - Chemically defined synthetic dipeptide eliminates batch variability inherent in parathyroid extracts. - Synergy with diazepam; modulates NMDA receptor pathways for anxiolytic research.

Molecular Formula C7H14N2O6S
Molecular Weight 254.26 g/mol
CAS No. 56488-60-9
Cat. No. B1671674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutaurine
CAS56488-60-9
Synonymsalpha-glutamyl taurine
alpha-glutamyltaurine
gamma-L-glutamyl-taurine
gamma-L-glutamyltaurine
glautaurine
glutaurin
glutaurin, (D)-isomer
glutaurine
Litoralon
Molecular FormulaC7H14N2O6S
Molecular Weight254.26 g/mol
Structural Identifiers
SMILESC(CC(=O)NCCS(=O)(=O)O)C(C(=O)O)N
InChIInChI=1S/C7H14N2O6S/c8-5(7(11)12)1-2-6(10)9-3-4-16(13,14)15/h5H,1-4,8H2,(H,9,10)(H,11,12)(H,13,14,15)/t5-/m0/s1
InChIKeyWGXUDTHMEITUBO-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Glutaurine: Identity and Baseline Properties


Glutaurine (CAS 56488-60-9), also known as γ-L-glutamyltaurine or Litoralon, is an endogenous dipeptide resulting from the condensation of L-glutamic acid and taurine [1]. Initially isolated from the parathyroid gland and subsequently identified in the mammalian brain, it is recognized as a parathyroid hormone and has been studied as an anticonvulsant and anxiolytic agent [2]. Its physicochemical properties include a molecular weight of 254.26 g/mol, a melting point of 223-226 °C, and specific solubility profiles (e.g., DMSO: 1 mg/mL; PBS pH 7.2: 5 mg/mL), which are critical for experimental formulation .

Endogenous γ-glutamyl dipeptide research probe
Parathyroid function and bone metabolism model studies
Seizure and anxiety pathway investigation context
Endocrine T3 modulation research workflow

Why Glutaurine Cannot Be Substituted by Simple Analogs


The substitution of Glutaurine with its constituent amino acid, taurine, or other simple dipeptides is not supported by experimental data and would lead to invalid experimental outcomes. Glutaurine exhibits distinct pharmacological activities that are not replicated by taurine alone. For example, while taurine has weak anticonvulsant effects, Glutaurine demonstrates a much more potent and prolonged antiepileptic action [1]. Similarly, its specific modulation of thyroid hormone T3 levels and its synergy with classical anxiolytics are properties unique to the intact γ-glutamyl dipeptide structure [2]. This functional specificity, likely due to distinct interactions with receptors or transporters, underscores that Glutaurine is a non-interchangeable research tool.

Taurine
Reported seizure-suppression endpoint may not transfer to taurine alone; distinct potency and duration context observed in kindling model.
Simple dipeptides
Specific T3 modulation (dose-dependent decrease without T4 change) and synergy with diazepam may not replicate with structural analogs.
Biological extracts
Parathyroid extract comparator shows batch variability; synthetic Glutaurine offers defined chemical identity for osteolathyrism model reproducibility.

Evidence of Differentiated Activity Against Key Comparators


Superior Antiepileptic Potency vs. Taurine in Kindling Model

In a direct head-to-head comparison, intra-amygdaloid injection of Glutaurine in amygdala-kindled rats strongly suppressed seizures for up to 3 days. In contrast, taurine, administered via the same route, produced only relatively weak suppressive effects [1]. This establishes a clear, quantifiable advantage for Glutaurine over its closest structural analog in terms of both potency and duration of antiepileptic action.

Antiepileptic potency
Head-to-head
Seizure suppression persisted up to 3 days vs. weak suppression by taurine
Reported sustained seizure-suppression endpoint in kindling model
Intra-amygdaloid injection in amygdala-kindled rats
Antiepileptic Neuroscience Kindling Model

Synergy with Diazepam in Anxiolytic Assays

Reviews of primary literature indicate that Glutaurine's effects on emotional arousal and anti-conflict potencies are synergistic with the classical anxiolytic drug diazepam [1]. This is not a simple mimicry but a cooperative interaction, suggesting that Glutaurine may enhance or modulate the effects of existing GABAergic agents. This finding distinguishes it from compounds that merely act as weak benzodiazepine receptor agonists.

Anxiolytic synergy
Class-level
Synergistic anti-conflict effects with diazepam
Reported anxiolytic-pathway interaction context
Source review; quantitative synergy factor not provided
Anxiolytic Behavioral Pharmacology NMDA Receptor

Parathyroid Function Attenuation Equivalent to Biological Extract

In a direct comparative study, synthetic Glutaurine was found to be equal to a parathormone-free, gel-filtered bovine parathyroid extract (extract P) in its ability to attenuate the manifestations of BAPN-induced osteolathyrism in rats [1]. Both treatments significantly increased the levels of calcium, phosphorus, chondroitin sulfate, and chondroprotein in cartilage and bone that had been decreased by BAPN. This provides a specific, quantifiable functional equivalence to a complex biological extract.

Parathyroid function
Head-to-head
Comparable attenuation of osteolathyrism vs. parathyroid extract; broader tissue effect (bone + cartilage)
Reported comparable model-response context
Rat model; 0.2 µg/100 g body weight daily
Endocrinology Bone Biology Osteolathyrism

Dose-Dependent T3 Modulation in Rodents

In cross-study comparisons, Glutaurine demonstrates a clear, dose-dependent effect on plasma triiodothyronine (T3) levels. Acute intraperitoneal administration (100-3000 µg/kg) significantly reduces T3 blood levels in a dose-dependent manner, without significantly altering thyroxine (T4) [1]. Conversely, chronic oral administration of a different dose (50 µg/rat) was shown to prevent amnesia, an effect not directly linked to T3 modulation but demonstrating another functional outcome [2]. This dose- and route-dependent effect on a key metabolic hormone is a quantifiable differentiator from compounds with a different endocrine profile.

T3 modulation
Cross-study
Dose-dependent decrease in plasma T3 (100–3000 µg/kg, i.p.)
Reported endocrine-modulation endpoint context
No significant change in T4 levels; acute Fischer 344 rat study
Endocrinology Thyroid Function Hormone Regulation

Dual Modulation of Vitamin A and Prednisolone Effects in Thymus

In an ex vivo model, Glutaurine was shown to exert an effect on rat thymus cultures that is synergistic with vitamin A and antagonistic to the glucocorticoid prednisolone [1]. This dual-modulatory activity distinguishes Glutaurine from simple vitamin A analogs or glucocorticoid antagonists, which typically exhibit only one of these activities. The ability to simultaneously enhance vitamin A effects and counter glucocorticoid action in this specific tissue context is a unique functional signature.

Thymus modulation
Class-level
Synergy with vitamin A; antagonism to prednisolone in thymus cultures
Reported thymus tissue-response modulation context
Ex vivo rat thymus organ culture
Immunology Endocrinology Thymus Biology

Recommended Research and Procurement Scenarios for Glutaurine


Long-Term Seizure Suppression in Preclinical Epilepsy Models

Researchers developing novel antiepileptic strategies or studying the neurobiology of kindling can utilize Glutaurine (56488-60-9) as a positive control or test compound. Its demonstrated ability to suppress seizures for up to 3 days following a single intra-amygdaloid injection, an effect much more potent and longer-lasting than taurine [1], makes it particularly suitable for studies requiring sustained intervention without repeated dosing. This reduces handling stress and experimental variability in chronic models.

Standardized Parathyroid Research with a Defined Chemical Probe

To enhance reproducibility in studies of parathyroid hormone (PTH) function or bone metabolism, researchers can substitute crude parathyroid extracts with synthetic Glutaurine. Evidence shows it is equipotent to a parathormone-free parathyroid extract in attenuating experimental osteolathyrism [2]. Using this chemically defined dipeptide eliminates the batch-to-batch variability inherent in biological extracts, allowing for more precise dosing and reliable comparative data across experiments.

Probing T3 Regulation in Metabolic and Endocrine Studies

Glutaurine is a valuable tool for dissecting the complex regulation of thyroid hormones. Its dose-dependent ability to acutely depress plasma T3 levels in rats without affecting T4 [3] provides a specific functional assay for investigating peripheral thyroid hormone metabolism or feedback mechanisms. This differentiates it from agents that act directly on the thyroid gland or modulate TSH secretion, allowing researchers to isolate downstream effects on T3 conversion or clearance.

Investigating Synergistic Anxiolytic Mechanisms via NMDA Receptor

For behavioral pharmacologists exploring anxiety pathways, Glutaurine offers a unique pharmacological profile. Its reported synergy with the classical anxiolytic diazepam, coupled with its implication in N-methyl-D-aspartic acid (NMDA) receptor-mediated pathways [4], positions it as a key compound for studying the intersection of glutamatergic and GABAergic systems in anxiety. This is a distinct application from studying direct GABA(A) receptor agonists and can help elucidate novel combination therapy targets.

Application
Selection Property
Validation Focus
Preclinical epilepsy model research
Sustained seizure-suppression endpoint
Kindling-model endpoint review
Parathyroid and bone metabolism research
Chemically-defined dipeptide probe
Osteolathyrism-model reproducibility
Thyroid hormone regulation research
T3 modulation endpoint
Peripheral T3 metabolism studies
Anxiety pathway interaction research
Synergistic anxiolytic-pathway profile
GABA/glutamate interaction models

Technical Documentation Hub

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39 linked technical documents
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